molecular formula C8H3BrF3NS B1604301 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole CAS No. 898748-19-1

2-Bromo-4-(trifluoromethyl)benzo[d]thiazole

Cat. No. B1604301
CAS RN: 898748-19-1
M. Wt: 282.08 g/mol
InChI Key: ZCDNOJQDHNJLRZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)benzo[d]thiazole (BTB) is a chemical compound that belongs to the class of heterocyclic compounds. It has been widely used in scientific research due to its unique chemical properties and potential applications.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole, have been found to act as antioxidants . They help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Analgesic Activity

These compounds have also been associated with analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.

Anti-Inflammatory Activity

Thiazole derivatives exhibit anti-inflammatory activity . They can potentially be used in the treatment of conditions characterized by inflammation, such as arthritis.

Antimicrobial Activity

2-Bromo-4-(trifluoromethyl)benzo[d]thiazole has potential antimicrobial properties . It could be used in the development of new antimicrobial agents to combat resistant strains of bacteria.

Antifungal Activity

Some thiazole derivatives, including 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole, have shown promising antifungal activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp . This suggests potential use in the treatment of fungal infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been observed to have antitumor and cytotoxic activities . They could potentially be used in the development of new cancer therapies.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral activity . This suggests potential use in the development of antiviral drugs.

Neuroprotective Activity

Thiazole derivatives have been associated with neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-7-13-6-4(8(10,11)12)2-1-3-5(6)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDNOJQDHNJLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646593
Record name 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)benzo[d]thiazole

CAS RN

898748-19-1
Record name 2-Bromo-4-(trifluoromethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898748-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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